4-Chlorophenylboronic acid
Overview
Description
Mechanism of Action
Target of Action
4-Chlorophenylboronic acid is primarily used as a reactant in various chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. It is commonly used in palladium-catalyzed direct arylation, cyclopalladation, and other reactions . These reactions involve the transfer of the boron group from the this compound to another molecule .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction . The compound can also participate in other reactions such as oxidative Heck reaction and intramolecular C-H amidation .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical reactions . For example, it can be used to prepare substituted diarylmethylidenefluorenes via Suzuki coupling reaction .
Preparation Methods
4-Chlorophenylboronic acid can be synthesized through several methods:
Catalytic Borylation: This method involves the use of a palladium catalyst to facilitate the borylation of aryl halides.
Organolithium Reagents: This method involves the reaction of organolithium reagents with boron-containing compounds.
Grignard Reagents: This method involves the reaction of Grignard reagents with boron-containing compounds.
Chemical Reactions Analysis
4-Chlorophenylboronic acid undergoes various types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: This compound can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding boronic ester.
Scientific Research Applications
4-Chlorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chlorophenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: Lacks the chloro substituent, making it less reactive in certain reactions.
4-Bromophenylboronic acid: Contains a bromine substituent instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
4-Fluorophenylboronic acid: Contains a fluorine substituent, which can influence its electronic properties and reactivity.
This compound is unique due to its chloro substituent, which can enhance its reactivity in certain reactions and provide different electronic properties compared to its analogs .
Properties
IUPAC Name |
(4-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQIZIAYYNFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO2 | |
Record name | 4-chlorophenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168427 | |
Record name | Benzeneboronic acid, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-18-1 | |
Record name | (4-Chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1679-18-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneboronic acid, p-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-chlorophenyl)metaboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHENYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2T8N4T4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Chlorophenylboronic acid acts as an organoboron reagent in Suzuki-Miyaura reactions. This palladium-catalyzed reaction involves the coupling of this compound with an organohalide, forming a new carbon-carbon bond between the two molecules [, ]. This reaction is widely used in the synthesis of biaryl compounds, including the fungicide Boscalid® [, ].
A: Yes, research suggests this compound can be used in glucose sensing applications [, ]. When complexed with single-walled carbon nanotubes (SWNTs), it exhibits a "turn-on" fluorescence response upon glucose binding within the physiological range [, ]. This response stems from the disruption of photo-induced excited-state electron transfer upon boronate ion formation due to glucose binding [, ].
A: this compound can be used to synthesize optically pure (S)-(4-chlorphenyl)-2-pyridinemethanol via a rhodium-carbine catalyzed reaction with 2-pyridylaldehyde []. This chiral intermediate is crucial for the asymmetric synthesis of S-carbinoxamine, a pharmaceutical compound [].
A: Yes, studies have investigated the molecular complexes of theophylline with this compound []. X-ray diffraction analysis revealed that the complex forms a sheet structure, further stacking into a three-dimensional arrangement []. These findings contribute to understanding the interaction of this compound with other molecules.
A: The presence of the electron-withdrawing chlorine atom in the para position of the phenyl ring significantly influences the reactivity and properties of this compound. For instance, this electron-withdrawing nature plays a role in its ability to participate in excited-state electron transfer processes, crucial for its application in glucose sensing using SWNTs [].
A: Researchers have successfully implemented this compound in continuous flow synthesis of Boscalid® [, ]. The use of this compound in a multi-jet oscillating disk (MJOD) continuous flow reactor for Suzuki-Miyaura coupling, followed by a telescoped nitro group reduction, enables a highly efficient process with short reaction times and high yields [].
A: Yes, this compound has been successfully incorporated as a core molecule in phosphorus-containing dendrimers []. These dendrimers, peripherally functionalized with 2-butyne-1,4-diol, were synthesized using a divergent approach involving condensation and substitution reactions []. This demonstrates the versatility of this compound in building complex molecular architectures.
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